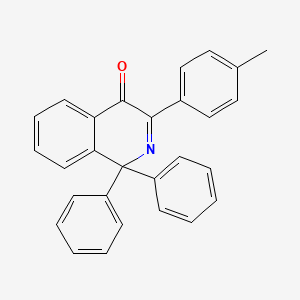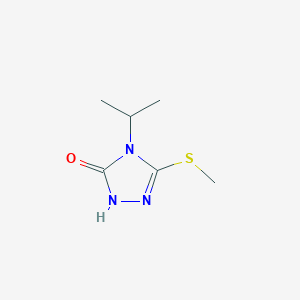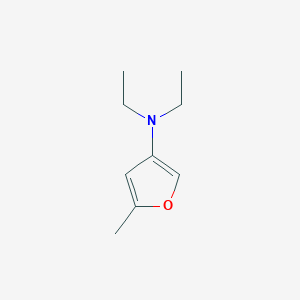![molecular formula C10H12N2O2 B12891005 (2-Ethoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B12891005.png)
(2-Ethoxybenzo[d]oxazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxybenzo[d]oxazol-4-yl)methanamine is a heterocyclic compound that features an oxazole ring fused with a benzene ring, an ethoxy group at the 2-position, and a methanamine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxybenzo[d]oxazol-4-yl)methanamine typically involves the formation of the oxazole ring followed by the introduction of the ethoxy and methanamine groups. One common method involves the reaction of 2-aminophenol with ethyl chloroformate to form the ethoxy-substituted intermediate. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the oxazole ring. Finally, the methanamine group is introduced through a nucleophilic substitution reaction using a suitable amine source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxybenzo[d]oxazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
(2-Ethoxybenzo[d]oxazol-4-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2-Ethoxybenzo[d]oxazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s oxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzo[d]oxazole: Similar structure but with a phenyl group instead of an ethoxy group.
2-Methylbenzo[d]oxazole: Similar structure but with a methyl group instead of an ethoxy group.
2-Chlorobenzo[d]oxazole: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
(2-Ethoxybenzo[d]oxazol-4-yl)methanamine is unique due to the presence of both the ethoxy and methanamine groups, which confer specific chemical and biological properties. The ethoxy group increases the compound’s lipophilicity, enhancing its ability to interact with lipid membranes, while the methanamine group provides a site for further chemical modifications .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(2-ethoxy-1,3-benzoxazol-4-yl)methanamine |
InChI |
InChI=1S/C10H12N2O2/c1-2-13-10-12-9-7(6-11)4-3-5-8(9)14-10/h3-5H,2,6,11H2,1H3 |
InChI Key |
MUYRBMQENDRFQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2O1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Aminomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12890939.png)

![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12890943.png)
![((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate](/img/structure/B12890953.png)





![4-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B12890988.png)
